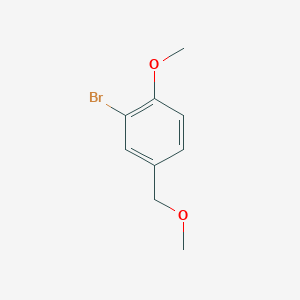

2-Bromo-1-methoxy-4-(methoxymethyl)benzene

Übersicht

Beschreibung

The compound "2-Bromo-1-methoxy-4-(methoxymethyl)benzene" is a brominated methoxybenzene derivative with methoxymethyl substituents. This type of compound is relevant in the field of organic chemistry due to its potential applications in the synthesis of polymers, biologically active molecules, and materials with specific optical properties.

Synthesis Analysis

The synthesis of brominated methoxybenzene derivatives can be achieved through various routes. For instance, a modified Gilch route has been used to synthesize poly[2-methoxy-5-(2'-ethylhexyloxy)-p-phenylenevinylene] using 1,4-bis(bromomethyl)-2-(2'-ethylhexyloxy)-5-methoxybenzene as a monomer, which resulted in higher yields and molecular weights compared to its chloromethyl counterpart . Additionally, the total synthesis of a complex natural product containing a bromo and methoxymethyl-substituted benzene ring was accomplished starting from a simpler bromomethyl-substituted phenol .

Molecular Structure Analysis

X-ray crystallography has been employed to determine the structures of various bromo- and bromomethyl-substituted benzenes, revealing diverse packing motifs influenced by Br···Br, C-H···Br, and Br···π interactions . The dihedral angles between substituted benzene rings and their adjacent groups have been reported, which are crucial for understanding the molecular conformation and its potential reactivity .

Chemical Reactions Analysis

The reactivity of methoxymethyl-substituted aryl methyl ethers towards demethylation has been studied, showing that reactions with BBr3 followed by MeOH addition can afford the corresponding arylphenols in high yields . This indicates that the methoxymethyl group in such compounds can be strategically manipulated for synthetic purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxybenzene derivatives are influenced by their molecular structure. For example, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid show two-dimensional architectures formed by C-H···O hydrogen bonds and Br···O or π-π interactions . The light-emitting performance of a related monomer was investigated, showing maximum absorption and fluorescence wavelengths, which are important for applications in optoelectronic devices . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene were also studied, revealing aggregation-induced emission characteristics . Lastly, a density functional theory (DFT) study provided insights into the reactivity descriptors and vibrational properties of 4-bromo-3-(methoxymethoxy)benzoic acid, which are essential for predicting its chemical behavior .

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds 2-Bromo-1-methoxy-4-(methoxymethyl)benzene serves as a precursor in the synthesis of biologically active compounds. It has been utilized in the total synthesis of 3,4‐Dibromo‐5‐[2‐bromo‐3,4‐dihydroxy‐6‐(methoxymethyl)benzyl]benzene‐1,2‐diol, a natural product with potential biological activity. The synthesis involves several steps and demonstrates the compound's utility in creating complex molecular structures (Akbaba et al., 2010).

Molecular Electronics The compound is also a critical building block in molecular electronics. It's used as a precursor for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are integral components of molecular electronic devices. Its ease of transformation into these complex structures underscores its importance in this field (Stuhr-Hansen et al., 2005).

Synthesis of Isoindoles Additionally, this compound is used in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles. These compounds are formed via a reaction with nitriles, followed by acid-catalyzed cyclization, highlighting the compound's versatility in forming heterocyclic structures (Kuroda & Kobayashi, 2015).

Photodynamic Therapy this compound derivatives have also found applications in photodynamic therapy, particularly in cancer treatment. They exhibit promising photophysical and photochemical properties, making them potential candidates for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Development of SGLT2 Inhibitors Furthermore, a derivative of this compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been identified as a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, showcasing its significance in drug development and pharmaceutical chemistry (Zhang et al., 2022).

Safety and Hazards

The safety information for “2-Bromo-1-methoxy-4-(methoxymethyl)benzene” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements are H315, H319, and H335 . These codes indicate that the compound may cause skin irritation, serious eye irritation, and respiratory irritation .

Eigenschaften

IUPAC Name |

2-bromo-1-methoxy-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-6-7-3-4-9(12-2)8(10)5-7/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZGPFANEYVMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552998 | |

| Record name | 2-Bromo-1-methoxy-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111210-24-3 | |

| Record name | 2-Bromo-1-methoxy-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1283825.png)